molecular formula C16H11Cl2N3O2 B11474923 N-(2-chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11474923
M. Wt: 348.2 g/mol
InChI Key: GTEVUDNIMVMYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 4-chlorobenzohydrazide with 2-chlorobenzyl chloride in the presence of a base, followed by cyclization with cyanogen bromide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects .

Properties

Molecular Formula

C16H11Cl2N3O2

Molecular Weight

348.2 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H11Cl2N3O2/c17-12-7-5-10(6-8-12)14-20-16(23-21-14)15(22)19-9-11-3-1-2-4-13(11)18/h1-8H,9H2,(H,19,22)

InChI Key

GTEVUDNIMVMYSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.